N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE
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Overview
Description
N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzodioxole moiety, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Amidation Reaction: The benzodioxole derivative is then reacted with an amine to form the corresponding amide.
Coupling Reaction: The final step involves coupling the benzodioxole amide with a phenylacetyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amide or benzodioxole derivatives.
Substitution: Substituted amide or benzodioxole products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including cell cycle arrest, apoptosis, or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE: Unique due to its specific substitution pattern and functional groups.
Benzodioxole Derivatives: Compounds with similar benzodioxole moieties but different substituents.
Amide Derivatives: Compounds with similar amide linkages but different aromatic or aliphatic groups.
Uniqueness
This compound stands out due to its specific combination of benzodioxole and amide functionalities, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10(20)17-11-3-2-4-12(7-11)18-16(21)19-13-5-6-14-15(8-13)23-9-22-14/h2-8H,9H2,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPQKSCKNFICAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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